molecular formula C12H22N2O2 B14802642 Trans-4-aminocyclohexyl piperidine-1-carboxylate

Trans-4-aminocyclohexyl piperidine-1-carboxylate

Katalognummer: B14802642
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: GXIORVXWEDBRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-aminocyclohexyl piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-aminocyclohexyl piperidine-1-carboxylate typically involves the reaction of piperidine with trans-4-aminocyclohexanol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. Industrial production methods may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-4-aminocyclohexyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Trans-4-aminocyclohexyl piperidine-1-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of trans-4-aminocyclohexyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific structural configuration and the resulting chemical and biological properties. Its unique features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

(4-aminocyclohexyl) piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h10-11H,1-9,13H2

InChI-Schlüssel

GXIORVXWEDBRDP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)OC2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.